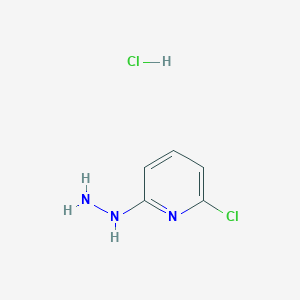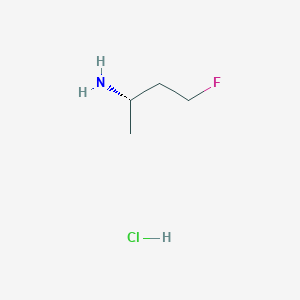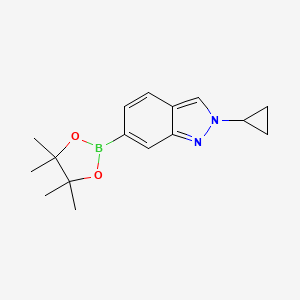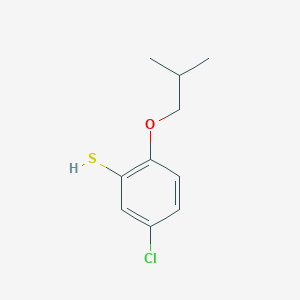
5-Chloro-2-isobutoxybenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-isobutoxybenzenethiol is an organic compound with the molecular formula C10H13ClOS It is a derivative of benzenethiol, where the hydrogen atom in the thiol group is replaced by a chlorine atom at the 5th position and an isobutoxy group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-isobutoxybenzenethiol typically involves the substitution reaction of 5-chlorobenzenethiol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-isobutoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMF or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzenethiol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-isobutoxybenzenethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-isobutoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom and isobutoxy group may also contribute to the compound’s overall reactivity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzenethiol: Similar structure but with a methoxy group instead of an isobutoxy group.
5-Chloro-2-ethoxybenzenethiol: Similar structure but with an ethoxy group instead of an isobutoxy group.
5-Chloro-2-propoxybenzenethiol: Similar structure but with a propoxy group instead of an isobutoxy group.
Uniqueness
5-Chloro-2-isobutoxybenzenethiol is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C10H13ClOS |
|---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
5-chloro-2-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H13ClOS/c1-7(2)6-12-9-4-3-8(11)5-10(9)13/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
FLKWIGMCELOSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12993657.png)
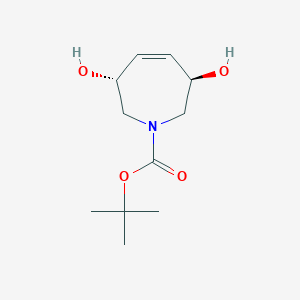

![(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B12993673.png)

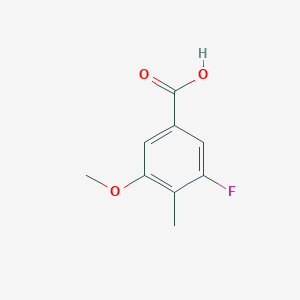
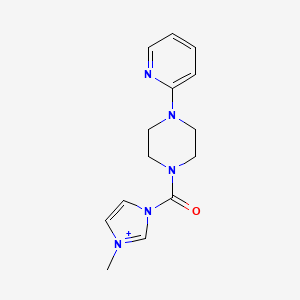
![Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12993700.png)
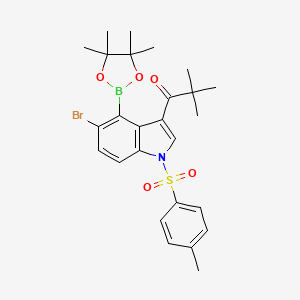
![1,3-Diphenylbicyclo[1.1.1]pentane](/img/structure/B12993706.png)
